ethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate
Description
Ethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate is a substituted acrylate derivative featuring a furan ring with a para-nitrophenyl substituent and an electron-withdrawing cyano group. This compound belongs to a class of α,β-unsaturated carbonyl derivatives, which are pivotal intermediates in synthesizing bioactive molecules, including 2-propenoylamides and 2-propenoates . Structural studies of similar compounds reveal planar conformations across the C=C bond, with syn-periplanar torsion angles facilitating conjugation between the acrylate and aromatic systems .
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-2-22-16(19)12(10-17)9-14-7-8-15(23-14)11-3-5-13(6-4-11)18(20)21/h3-9H,2H2,1H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUJOMJFAHRYQC-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate typically involves the condensation of ethyl cyanoacetate with 5-(4-nitrophenyl)furan-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyano derivatives.
Scientific Research Applications
Ethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The furan ring can also participate in various biochemical pathways, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Thermodynamic Properties
The electronic nature of substituents on the aryl or heteroaryl rings significantly impacts physicochemical properties.
Key Findings :
- Heteroaryl Rings : Replacing furan with thiophene introduces sulfur’s polarizability, leading to conformational disorder in crystals . Methoxy-substituted phenyl derivatives exhibit higher solubility due to electron-donating effects .
Structural and Crystallographic Differences
- Planarity and Conformation : The target compound’s furan and nitro groups promote a planar acrylate backbone, with syn-periplanar torsion angles (e.g., C4–C8–C9–C10 = 3.2° in methoxy analogs) . Thiophene derivatives exhibit deviations due to sulfur’s larger atomic radius, causing torsional strain .
- Hydrogen Bonding : Nitro groups participate in C–H···O interactions, absent in methoxy or methyl analogs, influencing crystal lattice energies .
Thermodynamic Behavior
Studies on ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate derivatives reveal temperature-dependent phase transitions:
- Heat Capacity : The target compound’s para-nitro derivative shows a broader heat capacity range (78–370 K) compared to ortho-nitro analogs, attributed to stronger intermolecular forces .
- Phase Stability : Low-temperature calorimetry of 4-nitrophenyl derivatives indicates glass transitions near 150 K, absent in thiophene analogs due to conformational flexibility .
Biological Activity
Ethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate, also known as a furan derivative, has garnered attention in recent scientific research for its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial and antitumor effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H12N2O5
- Molecular Weight : 328.28 g/mol
- SMILES Notation : CCOC(=O)C(=C(C#N)C1=CC=C(C=C1)C(=O)OCC)N
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The nitrophenyl group enhances its reactivity and biological efficacy:
- Antimicrobial Activity : The compound inhibits bacterial cell wall synthesis, leading to cell lysis. The nitro group generates reactive oxygen species that damage bacterial cells.
- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Biological Activity Data
| Activity Type | Tested Organisms/Cells | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Antimicrobial | S. aureus | 12 | |
| Antitumor | HeLa cells | 20 |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, revealing its potential as an antibacterial agent.
Case Study 2: Antitumor Activity
Research published in Molecules highlighted the antitumor effects of this compound on HeLa cells. The study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential use in cancer therapy.
Comparison with Similar Compounds
The unique structure of this compound differentiates it from other furan derivatives:
| Compound Name | Antimicrobial Activity | Antitumor Activity |
|---|---|---|
| Ethyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate | Moderate | Low |
| Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate | Low | Moderate |
| This compound | High | High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate, and what reaction conditions optimize yield?
- The compound is synthesized via multi-step organic reactions, typically involving:
- Knoevenagel condensation : Reacting a furan-substituted aldehyde with ethyl cyanoacetate under basic conditions (e.g., piperidine or ammonium acetate) to form the α,β-unsaturated ester .
- Nitrophenyl introduction : Electrophilic aromatic substitution or Suzuki coupling to attach the 4-nitrophenyl group to the furan ring .
- Key parameters: Solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalyst (e.g., Pd for cross-coupling) significantly impact yield.
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- X-ray crystallography : Resolve the (2E)-configuration and confirm regiochemistry of the nitrophenyl group using programs like SHELXL .
- Spectroscopy :
- IR : Confirm cyano (~2200 cm⁻¹) and ester (1700–1750 cm⁻¹) groups .
- NMR : ¹H NMR (δ 8.2–8.4 ppm for nitrophenyl protons; δ 6.5–7.5 ppm for furan protons) and ¹³C NMR (δ 160–165 ppm for ester carbonyl) .
- Mass spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What thermodynamic properties (e.g., heat capacity, phase transitions) are reported for this compound?
- Adiabatic calorimetry : Experimental heat capacities (78–370 K) show a glass transition at ~150 K and melting point near 370 K .
- Thermodynamic functions : Polynomial dependencies for entropy (S°) and enthalpy (H°) in the condensed phase are derived from calorimetric data (Table 1) .
| Property | Value (298 K) | Uncertainty |
|---|---|---|
| Cp (J/mol·K) | 280.5 | ±1.2 |
| S° (J/mol·K) | 345.7 | ±2.5 |
| H° (kJ/mol) | 42.3 | ±0.8 |
Advanced Research Questions
Q. How does the para-nitrophenyl substituent influence electronic properties and reactivity compared to meta- or ortho-substituted analogs?
- Electron-withdrawing effect : The para-nitro group enhances electrophilicity of the acrylate moiety, increasing reactivity in Michael additions or cycloadditions. Meta/ortho isomers exhibit reduced conjugation, altering reaction kinetics .
- Computational evidence : DFT calculations (B3LYP/6-31G*) show a 0.15 eV lower LUMO for the para-substituted derivative, favoring nucleophilic attack .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Structural analogs analysis : Compare bioactivity of methyl ester vs. ethyl ester derivatives; the ethyl group enhances membrane permeability, altering efficacy .
- Assay standardization : Discrepancies arise from variations in cell lines (e.g., HeLa vs. MCF-7) and protocols (MIC vs. IC50). Meta-analysis of dose-response curves is recommended .
Q. How can computational modeling predict intermolecular interactions in crystallization?
- Hydrogen-bond propensity : Use Etter’s graph-set analysis to identify likely H-bond motifs (e.g., C=O⋯H–C or nitro⋯π interactions) .
- DFT-based lattice energy minimization : Optimize crystal packing using CASTEP or DMol³ to match experimental XRD data .
Q. What experimental and computational methods validate the reaction mechanism of cyanoacrylate formation?
- Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated aldehydes to identify rate-determining steps (e.g., enolate formation) .
- Transition state modeling : IRC calculations (Gaussian 16) confirm a concerted mechanism for the Knoevenagel step with a 25 kcal/mol activation barrier .
Q. How do solvent polarity and proticity affect the compound’s stability and degradation pathways?
- Accelerated stability studies : HPLC monitoring reveals:
- Polar aprotic solvents (DMF, DMSO) : Promote hydrolysis of the ester group at elevated temperatures (t₁/₂ = 48 hrs at 60°C) .
- Protic solvents (MeOH, H2O) : Induce nitro group reduction under UV light, forming amine byproducts .
Methodological Recommendations
- Synthetic optimization : Use design of experiments (DoE) to map the interaction between temperature, catalyst loading, and solvent .
- Data contradiction resolution : Apply multivariate regression to isolate structural vs. experimental variables in bioactivity studies .
- Crystallography : Pair SHELXD (structure solution) with OLEX2 for refinement and ORTEP-3 for graphical representation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
